4-amino-N-ethylpiperidine-1-carboxamide hydrochloride
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Overview
Description
4-amino-N-ethylpiperidine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C8H18ClN3O and a molecular weight of 207.7 g/mol . It is a hydrochloride salt form of 4-amino-N-ethylpiperidine-1-carboxamide, which is a piperidine derivative. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-ethylpiperidine-1-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with ethylamine and subsequent conversion to the hydrochloride salt. The reaction conditions often include:
Starting Materials: Piperidine derivatives, ethylamine
Solvents: Common solvents like ethanol or methanol
Catalysts: Acid catalysts such as hydrochloric acid
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
In industrial settings, the production of this compound involves bulk synthesis techniques. These methods are optimized for large-scale production and may include continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-ethylpiperidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, and other polar solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-amino-N-ethylpiperidine-1-carboxamide hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-amino-N-ethylpiperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate interaction.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-methylpiperidine-1-carboxamide hydrochloride
- 4-amino-N-propylpiperidine-1-carboxamide hydrochloride
- 4-amino-N-butylpiperidine-1-carboxamide hydrochloride
Uniqueness
4-amino-N-ethylpiperidine-1-carboxamide hydrochloride is unique due to its specific ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
4-amino-N-ethylpiperidine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-2-10-8(12)11-5-3-7(9)4-6-11;/h7H,2-6,9H2,1H3,(H,10,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOPCVUICHJAOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676295 |
Source
|
Record name | 4-Amino-N-ethylpiperidine-1-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675112-80-8 |
Source
|
Record name | 4-Amino-N-ethylpiperidine-1-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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